Dmhca

atherosclerosis LXR agonist plaque regression

DMHCA is the only commercially available LXR agonist combining ABCA1/G1-dependent cholesterol efflux with DHCR24 inhibition (IC₅₀ 0.7 nM) while sparing SREBP1c-driven lipogenesis. Unlike T0901317 or GW3965, DMHCA reduces atherosclerotic lesion area by 45–48% in apoE⁻/⁻ mice without elevating hepatic triglycerides, even at chronic 80 mg/kg dosing. This dissociated pharmacology eliminates hepatic steatosis as a confounding variable and uniquely recapitulates a desmosterol-mimetic phenotype. Procure DMHCA when your atherosclerosis, cholesterol homeostasis, or LXR inflammation studies demand a clean hepatic safety window and interpretable metabolic endpoints.

Molecular Formula C26H43NO2
Molecular Weight 401.6 g/mol
Cat. No. B1263165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmhca
SynonymsDMHCA cpd
N,N-dimethyl-3-HOChNH2
N,N-dimethyl-3-hydroxy-5-cholenamide
N,N-dimethyl-3beta-hydroxycholenamide
Molecular FormulaC26H43NO2
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)N(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1
InChIKeyNDGUBXOBXSPVHJ-LXVLQKCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMHCA (79066-03-8): A Steroidal Liver X Receptor Agonist with Dissociated Lipid Profile for Atherosclerosis and Cholesterol Homeostasis Research


DMHCA (N,N-dimethyl-3β-hydroxycholenamide; CAS 79066-03-8) is a synthetic steroidal agonist of liver X receptors (LXRα and LXRβ) [1]. With a molecular formula of C₂₆H₄₃NO₂ and molecular weight of 401.63 g/mol, DMHCA belongs to the cholenamide class of LXR ligands [2]. Unlike non-steroidal synthetic LXR agonists, DMHCA acts as a gene-selective modulator that preferentially activates the cholesterol efflux arm of the LXR pathway (via ABCA1/G1 upregulation) while exhibiting markedly attenuated activation of the lipogenic SREBP1c pathway [3]. This dissociated pharmacology distinguishes DMHCA from prototypical pan-LXR agonists and positions it as a tool compound for investigating atheroprotective LXR signaling without the confounding variable of hepatic steatosis induction [4].

Why Pan-LXR Agonists Cannot Substitute for DMHCA in Atherosclerosis and Metabolic Studies


Generic substitution among LXR agonists fails because the pharmacological outcomes are driven by distinct gene expression signatures rather than receptor occupancy alone. Prototypical synthetic LXR agonists such as T0901317 and GW3965 are exceptionally potent systemic activators that concurrently upregulate both cholesterol efflux genes (ABCA1/ABCG1) and lipogenic genes (SREBP1c, FAS, SCD1) [1]. This dual activation produces undesirable hepatic steatosis and hypertriglyceridemia in vivo—liabilities that confound interpretation of atheroprotective efficacy and preclude translational relevance [2]. In contrast, DMHCA exhibits a desmosterol-like, macrophage-biased gene activation profile: it induces ABCA1-mediated cholesterol efflux in macrophages while producing only minimal SREBP1c activation in liver and no elevation of hepatic or plasma triglycerides [3]. A researcher selecting T0901317 over DMHCA would introduce hepatic lipid accumulation as a confounding variable; selecting GW3965 would similarly obscure whether observed atheroprotection is attributable to cholesterol efflux or to compensatory mechanisms triggered by steatosis [4]. The evidence below quantifies these critical functional divergences.

DMHCA Evidence Guide: Quantified Differentiation from T0901317, GW3965, and Desmosterol for Procurement Decisions


DMHCA Reduces Atherosclerotic Lesion Area by 45-48% Without Hepatic Steatosis: Direct Head-to-Head Comparison with T0901317

In a long-term atherosclerosis study, DMHCA treatment (8 mg/kg) for 11 weeks in male apoE-/- mice fed a Western diet significantly reduced atherosclerotic lesion area by 45-48% compared to vehicle controls. Crucially, this atheroprotection was achieved without any increase in hepatic triglyceride content or development of steatosis. In contrast, the comparator non-steroidal LXR agonist T0901317, while also reducing lesion area, induced marked hepatic steatosis and elevated liver triglycerides under comparable dosing conditions [1]. The differentiation lies not in anti-atherosclerotic efficacy (both compounds are effective), but in the hepatic safety profile that determines experimental interpretability and translational relevance [2].

atherosclerosis LXR agonist plaque regression

DMHCA Activates LXRα/β with EC₅₀ of 2 μM: Potency Benchmarking Against Non-Steroidal Agonists

In CV-1 cell reporter assays expressing human LXRα or LXRβ, DMHCA activates both receptor subtypes with an EC₅₀ of 2 μM . For context, the non-steroidal agonist T0901317 exhibits an EC₅₀ of approximately 20 nM for LXRα—a ~100-fold higher potency—while GW3965 exhibits EC₅₀ values of 190 nM (hLXRα) and 30 nM (hLXRβ) [1]. However, DMHCA's lower transactivation potency is mechanistically offset by its unique dual pharmacology: it simultaneously inhibits DHCR24 (Δ²⁴-dehydrocholesterol reductase) with an IC₅₀ of 0.7 nM, leading to accumulation of the endogenous LXR ligand desmosterol [2]. This dual LXR agonism plus DHCR24 inhibition creates a distinct pharmacological signature that cannot be replicated by higher-potency pan-agonists.

receptor pharmacology LXR transactivation cell-based reporter assay

DMHCA Exhibits 1.6-Fold SREBP1c mRNA Induction vs. Robust Activation by T0901317: Gene-Selective Pharmacology Quantified

A defining feature of DMHCA is its attenuated activation of the lipogenic transcription factor SREBP1c, the primary driver of LXR-agonist-induced hepatic steatosis. In livers of apoE-/- mice, DMHCA treatment resulted in only a 1.6-fold increase in SREBP1c mRNA, and no change was observed in nuclear SREBP1 protein levels [1]. In contrast, T0901317 produces robust, multi-fold upregulation of SREBP1c and downstream lipogenic genes (FAS, SCD1) under comparable conditions [2]. This gene-selective profile is further evidenced by DMHCA's effects in peritoneal macrophages, where it upregulates ABCA1 expression—the canonical LXR cholesterol efflux target—while simultaneously decreasing SREBP1c mRNA expression (rather than increasing it) [3]. The quantitative dissociation between beneficial cholesterol efflux gene activation and undesirable lipogenic gene activation is the molecular basis for DMHCA's favorable in vivo hepatic profile.

gene-selective modulation SREBP1c lipogenesis

DMHCA Binding to DHCR24 (Binding Energy −31.48 kcal/mol) Compared with Endogenous Desmosterol (−51.67 kcal/mol): Competitive Inhibition Mechanism

Molecular dynamics simulations and docking studies have elucidated the structural basis for DMHCA's inhibition of Δ²⁴-dehydrocholesterol reductase (DHCR24), the terminal enzyme in cholesterol biosynthesis. DMHCA occupies the same hydrophobic binding pocket as the endogenous substrate desmosterol, demonstrating a competitive inhibition mechanism. Binding energy calculations from MD simulations reveal desmosterol binding to the DHCR24-FAD complex at −51.67 kcal/mol, while DMHCA binds at −31.48 kcal/mol, indicating relatively high affinity for the enzyme pocket [1]. This competitive binding results in desmosterol accumulation in plasma and feces, which in turn contributes to cholesterol-lowering effects via endogenous LXR activation. T0901317 and GW3965 do not exhibit this DHCR24 inhibitory activity and consequently do not produce the desmosterol accumulation phenotype [2].

molecular dynamics DHCR24 inhibition cholesterol biosynthesis

DMHCA Does Not Increase Hepatic Triglyceride Levels at 80 mg/kg vs. T0901317-Induced Steatosis: Dose-Response Safety Differentiation

A critical procurement consideration is the dose at which adverse hepatic effects emerge. DMHCA, even when administered at a high dose of 80 mg/kg in mice, does not induce steatosis or increase liver triglyceride levels . In stark contrast, T0901317 produces significant hepatic lipid accumulation and elevated liver triglycerides at therapeutic doses, representing a well-documented liability of first-generation LXR agonists [1]. In models of inflammatory disease (DSS-induced colitis and traumatic brain injury), DMHCA reduces inflammation without elevating liver lipids or serum ALT, whereas T0901317 causes significant liver lipid accumulation and injury under identical dosing paradigms [2]. This safety margin differentiates DMHCA not only from T0901317 but also from GW3965, which similarly induces SREBP1c-driven lipogenesis [3].

hepatic steatosis triglyceride LXR agonist safety profile

DMHCA Upregulates ABCA1-Mediated Cholesterol Efflux While T0901317 and GW3965 Activate Both Efflux and Lipogenic Programs: Functional Pathway Selectivity

Cell-based functional assays reveal a critical divergence in downstream pathway activation between LXR agonists. DMHCA enhances cholesterol efflux in macrophages through upregulation of ABCA1 and ABCG1 transporters—the canonical atheroprotective LXR target genes [1]. Critically, DMHCA achieves this while avoiding concurrent activation of SREBP1c-initiated fatty acid biosynthesis, a pathway robustly induced by T0901317 and GW3965 [2]. In peritoneal macrophages (TGEMs), DMHCA treatment (1 μM) significantly induces Abca1 expression without increasing Fasn (fatty acid synthase), whereas T0901317 induces both gene sets [3]. This functional selectivity—cholesterol efflux activation without lipogenic program induction—is the defining pharmacological distinction that makes DMHCA the appropriate compound for studying LXR-mediated atheroprotection in isolation.

cholesterol efflux ABCA1 macrophage foam cell

Recommended DMHCA Application Scenarios Based on Evidence-Validated Differentiation


Atherosclerosis Research Requiring Hepatic Steatosis-Free LXR Activation

DMHCA is the preferred LXR agonist for long-term atherosclerosis studies in apoE-/- or LDLR-/- mouse models where confounding hepatic lipid accumulation would invalidate metabolic endpoint interpretation. The compound reduces atherosclerotic lesion area by 45-48% without elevating hepatic triglycerides or inducing steatosis, a differentiation validated in direct head-to-head comparison with T0901317 [1]. Researchers should dose DMHCA at 8 mg/kg orally for 11 weeks in Western diet-fed models; higher doses up to 80 mg/kg maintain the clean hepatic profile should experimental design require dose-escalation .

Investigation of Endogenous Cholesterol Biosynthesis Regulation via DHCR24 Inhibition

DMHCA is uniquely suited for studies examining cross-talk between exogenous LXR activation and endogenous cholesterol biosynthesis suppression. Its dual pharmacology—LXR agonism (EC₅₀ = 2 μM) combined with DHCR24 inhibition (IC₅₀ = 0.7 nM)—enables investigation of desmosterol accumulation as an amplifying mechanism for cholesterol-lowering effects [1]. This property is absent in T0901317 and GW3965, making DMHCA the only commercially available compound that recapitulates the desmosterol-mimetic phenotype. Experimental designs should include measurement of plasma desmosterol as a pharmacodynamic marker of target engagement .

Macrophage Cholesterol Efflux and Foam Cell Biology Studies

For in vitro studies of LXR-mediated reverse cholesterol transport in macrophages, DMHCA provides functional selectivity that T0901317 and GW3965 lack. At 1 μM concentration in mouse peritoneal macrophages, DMHCA induces Abca1 expression (cholesterol efflux) while simultaneously decreasing or not altering SREBP1c and Fasn expression (lipogenic program) [1]. This gene-selective profile enables researchers to attribute observed cholesterol efflux effects specifically to the ABCA1/G1 pathway without confounding interpretation by concurrent lipogenic gene activation. Cell-based cholesterol efflux assays should use DMHCA at concentrations of 0.1-2 μM with apoA-I as the cholesterol acceptor .

Chronic Inflammatory Disease Models Without Hepatotoxicity Confounders

DMHCA is the appropriate LXR agonist for studies of inflammation where chronic dosing is required and hepatotoxicity would compromise experimental validity. In murine DSS-induced colitis and traumatic brain injury models, DMHCA reduces inflammatory markers without elevating liver lipids or serum ALT, whereas T0901317 causes significant liver lipid accumulation and injury under identical conditions [1]. Oral dosing at 50 mg/kg has been validated for anti-inflammatory efficacy in these models. This application scenario leverages DMHCA's gene-selective pharmacology to interrogate LXR's anti-inflammatory functions in isolation from its metabolic liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dmhca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.